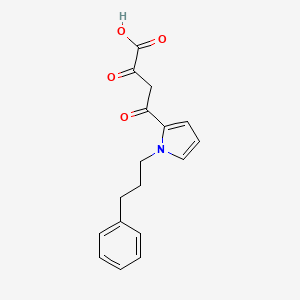
1H-Pyrrole-2-butanoic acid, a,g-dioxo-1-(3-phenylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-2-butanoic acid, a,g-dioxo-1-(3-phenylpropyl)- is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a pyrrole ring, a butanoic acid moiety, and a phenylpropyl group, making it a versatile molecule for scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 1H-Pyrrole-2-butanoic acid, a,g-dioxo-1-(3-phenylpropyl)- involves several steps. One common method includes the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form (Z)-4-N-[4-(aminosulfonyl)phenyl)]amino-4-oxo-but-2-enoic acid. This intermediate is then reacted with p-toluenesulfonic acid to obtain the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1H-Pyrrole-2-butanoic acid, a,g-dioxo-1-(3-phenylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Cycloaddition: The presence of an activated double bond allows the compound to participate in cycloaddition reactions, forming cyclic products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Pyrrole-2-butanoic acid, a,g-dioxo-1-(3-phenylpropyl)- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-2-butanoic acid, a,g-dioxo-1-(3-phenylpropyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in the biosynthesis of prostaglandins or interact with kinase enzymes, affecting intracellular signaling pathways .
Comparaison Avec Des Composés Similaires
1H-Pyrrole-2-butanoic acid, a,g-dioxo-1-(3-phenylpropyl)- can be compared with other similar compounds, such as:
Maleimides: These compounds also contain a pyrrole ring and an imide group, making them structurally similar. 1H-Pyrrole-2-butanoic acid, a,g-dioxo-1-(3-phenylpropyl)- has a unique phenylpropyl group that distinguishes it from maleimides.
Succinimides: These compounds share the imide group but differ in the rest of their structure.
Propriétés
Numéro CAS |
251924-35-3 |
|---|---|
Formule moléculaire |
C17H17NO4 |
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
2,4-dioxo-4-[1-(3-phenylpropyl)pyrrol-2-yl]butanoic acid |
InChI |
InChI=1S/C17H17NO4/c19-15(12-16(20)17(21)22)14-9-5-11-18(14)10-4-8-13-6-2-1-3-7-13/h1-3,5-7,9,11H,4,8,10,12H2,(H,21,22) |
Clé InChI |
AUTQBRLQSDCYSL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCN2C=CC=C2C(=O)CC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14243427.png)
![1-[2-(Furan-2-yl)-2-oxoethyl]-L-proline](/img/structure/B14243429.png)
![2-(2-{3-[(Pyridin-3-yl)oxy]phenyl}-2H-tetrazol-5-yl)pyridine](/img/structure/B14243435.png)
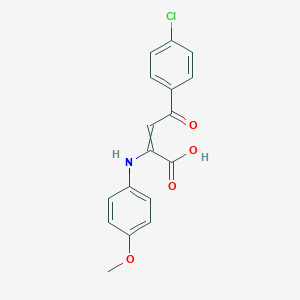
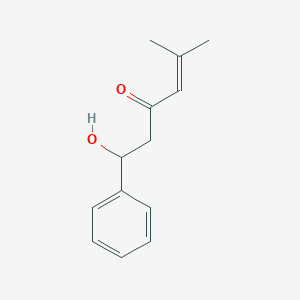
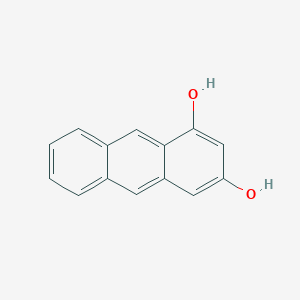
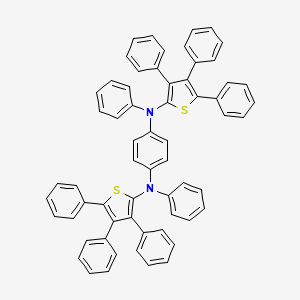
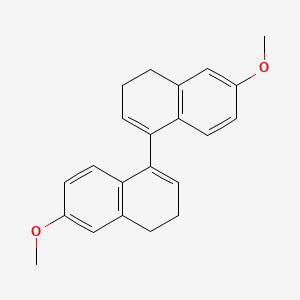

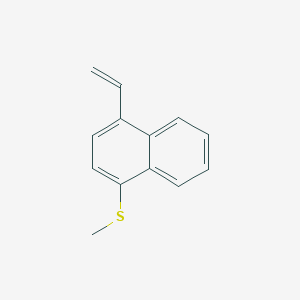
![N-[2-(3-Chlorophenyl)propan-2-yl]-N'-phenylurea](/img/structure/B14243489.png)
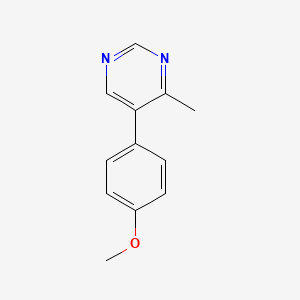
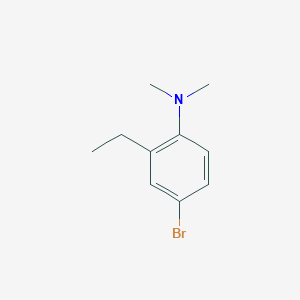
![4-[(9-ethyl-9H-carbazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B14243507.png)
